4-Amino-2-(4-hydroxybutylthio)pyrimidine
Description
4-Amino-2-(4-hydroxybutylthio)pyrimidine is a pyrimidine derivative characterized by a sulfur-containing 4-hydroxybutylthio group at position 2 and an amino group at position 2. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and radiopharmaceutical synthesis. Its structure combines a pyrimidine core with a thioether-linked hydroxybutyl chain, which influences its physicochemical properties and biological interactions.
The synthesis of this compound involves nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., halogen or tosylate) on the pyrimidine ring. For example, describes the use of tosyl precursors for radiolabeling pyrimidines, which could be adapted for synthesizing this compound by substituting the hydroxybutylthio group .
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
4-(4-aminopyrimidin-2-yl)sulfanylbutan-1-ol |
InChI |
InChI=1S/C8H13N3OS/c9-7-3-4-10-8(11-7)13-6-2-1-5-12/h3-4,12H,1-2,5-6H2,(H2,9,10,11) |
InChI Key |
LIAXPGKCJMXYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)SCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical behavior of pyrimidine derivatives is highly dependent on substituents. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Hydroxybutylthio vs.
- Carboxylic Acid vs. Hydroxybutyl: The carboxylic acid group in 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid introduces acidity, enabling salt formation and metal chelation, which is absent in the hydroxybutyl-substituted analog .
Physicochemical Properties
- HOMO-LUMO Gaps: highlights that substituents like thioethers and amino groups reduce the HOMO-LUMO gap, facilitating charge transfer and enhancing bioactivity. For instance, the hydroxybutylthio group in the target compound may lower the energy gap compared to methylthio analogs, increasing reactivity .
- Solubility: The hydroxybutyl chain likely improves aqueous solubility over hydrophobic methylthio or bromo-substituted derivatives (e.g., 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine) .
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